molecular formula C25H34N6O3S B565162 Hydroxythio Acetildenafil CAS No. 1159977-47-5

Hydroxythio Acetildenafil

Cat. No.: B565162
CAS No.: 1159977-47-5
M. Wt: 498.646
InChI Key: GOXVEZHZFNNJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Hydroxythio Acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes the following steps:

    Formation of the pyrazolopyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

    Introduction of the thio group: A thio group is introduced into the core structure through a substitution reaction.

    Hydroxylation: The hydroxyl group is introduced into the molecule through a hydroxylation reaction.

    Final modifications:

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Hydroxythio Acetildenafil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVEZHZFNNJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675962
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-47-5
Record name Hydroxythio acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYTHIO ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.